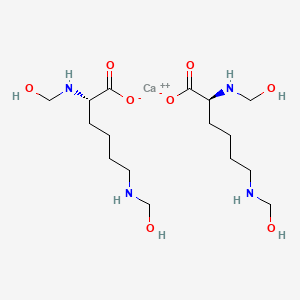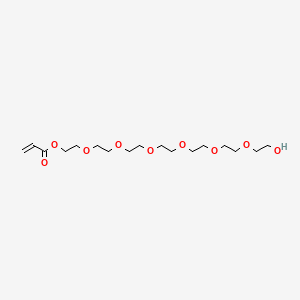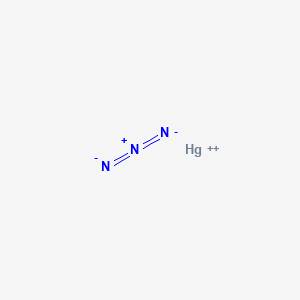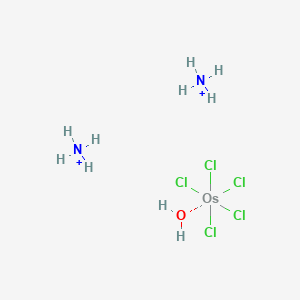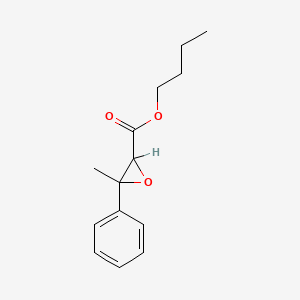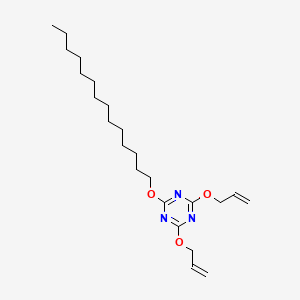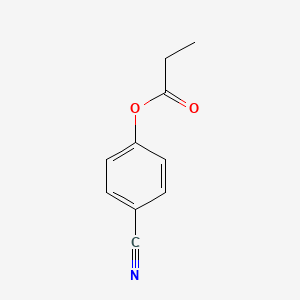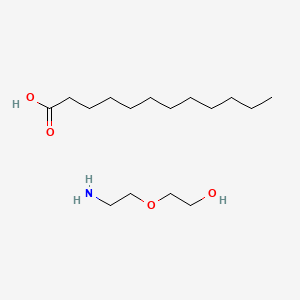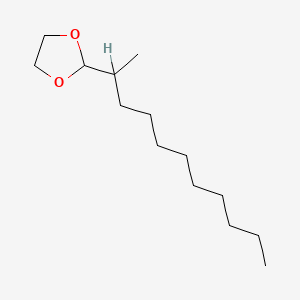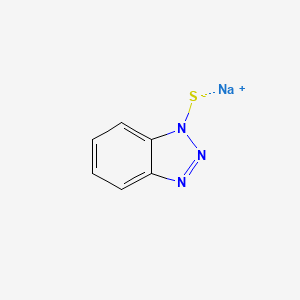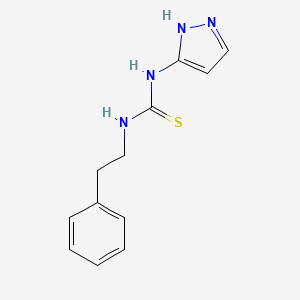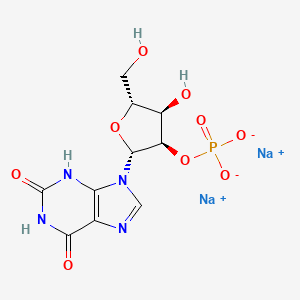
2'-Xanthylic acid, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Xanthylic acid, disodium salt is a chemical compound with the molecular formula C10H14N4NaO9P. It is a derivative of xanthine and is often used in biochemical research. This compound is known for its role in purine metabolism, where it acts as an intermediate in the synthesis of guanosine monophosphate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Xanthylic acid, disodium salt typically involves the phosphorylation of xanthosine. This process can be achieved through various methods, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
In an industrial setting, the production of 2’-Xanthylic acid, disodium salt can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2’-Xanthylic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthine derivatives.
Reduction: Reduction reactions can convert it into other purine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed
Oxidation: Xanthine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine compounds.
Scientific Research Applications
2’-Xanthylic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other purine derivatives.
Biology: It plays a crucial role in the study of purine metabolism and nucleotide synthesis.
Medicine: It is used in the development of antiviral and anticancer drugs due to its role in nucleotide synthesis.
Industry: It is used in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 2’-Xanthylic acid, disodium salt involves its role as an intermediate in purine metabolism. It is converted from inosine-5’-monophosphate by the enzyme inosine monophosphate dehydrogenase. This conversion is a key step in the synthesis of guanosine monophosphate, which is essential for DNA, RNA, and glycoprotein synthesis. The compound interacts with various molecular targets and pathways involved in nucleotide synthesis and metabolism.
Comparison with Similar Compounds
Similar Compounds
Xanthosine-5’-monophosphate: Another intermediate in purine metabolism.
Guanosine-5’-monophosphate: A downstream product in the same metabolic pathway.
Inosine-5’-monophosphate: The precursor in the synthesis of 2’-Xanthylic acid, disodium salt.
Uniqueness
2’-Xanthylic acid, disodium salt is unique due to its specific role in the synthesis of guanosine monophosphate. Its ability to act as an intermediate in purine metabolism makes it a valuable compound in biochemical research and pharmaceutical development.
Properties
CAS No. |
97635-41-1 |
|---|---|
Molecular Formula |
C10H11N4Na2O9P |
Molecular Weight |
408.17 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5R)-2-(2,6-dioxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H13N4O9P.2Na/c15-1-3-5(16)6(23-24(19,20)21)9(22-3)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI Key |
KZDUVEIAYSOERP-LGVAUZIVSA-L |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])NC(=O)NC2=O.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])NC(=O)NC2=O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



